
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Drug Development
A notable application of compounds similar to N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is in drug development, particularly as anti-inflammatory and analgesic agents. For instance, compounds derived from visnagenone and khellinone have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Hemolytic Activity
Another significant application is in the field of antimicrobial research. 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the queried compound, have been synthesized and shown to possess variable antimicrobial and hemolytic activity, with certain derivatives exhibiting notable potency against specific microbial species (Gul et al., 2017).
Pharmacokinetics and Disposition in Clinical Trials
In the context of clinical trials, thiouracil derivatives like PF-06282999, which share a similar structure, are being explored for the treatment of cardiovascular diseases. These compounds exhibit favorable pharmacokinetics and disposition characteristics across animals and humans, with renal excretion being the principal clearance mechanism in humans (Dong et al., 2016).
Application in Agriculture
Compounds structurally similar to the queried chemical have also found use in agriculture as herbicides. For example, chloroacetamide herbicides, such as acetochlor, show effectiveness in weed control (Coleman et al., 2000).
Insecticidal Properties
Pyridine derivatives, akin to the queried compound, have shown potential as insecticides. Studies have demonstrated that certain pyridine derivatives exhibit significant insecticidal activity against specific pests (Bakhite et al., 2014).
Radiopharmaceutical Applications
The compound and its derivatives have applications in radiopharmaceuticals as well. For example, 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been used as selective ligands in positron emission tomography (PET) imaging (Dollé et al., 2008).
Receptor Antagonism in Medicinal Chemistry
In medicinal chemistry, methoxyaryl substitution on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds has yielded potent and selective adenosine A3 receptor antagonists, highlighting the versatility of such compounds in receptor modulation (Yaziji et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-27-14-3-2-12(18(19,20)21)8-13(14)24-16(26)10-29-17-9-15(22-11-23-17)25-4-6-28-7-5-25/h2-3,8-9,11H,4-7,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFQWIMILONLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2654155.png)


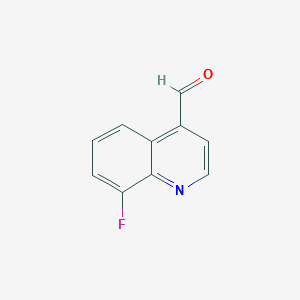
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)

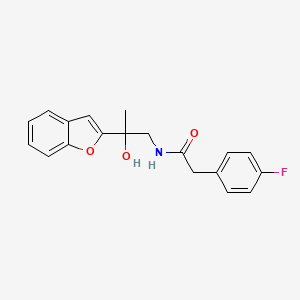
![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)
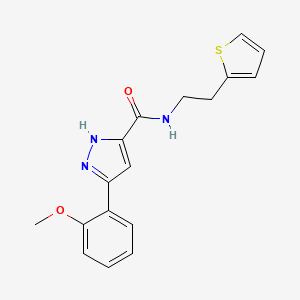
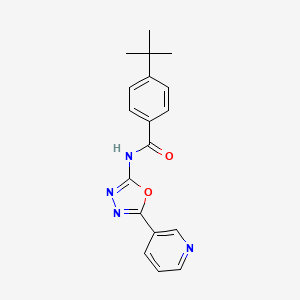
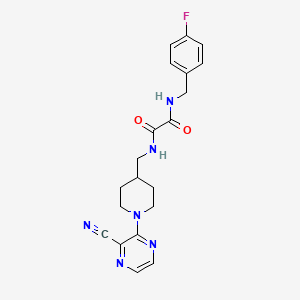

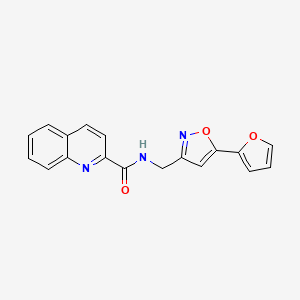
![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)